molecular formula C13H8ClNS B081272 11-Chlorodibenzo[b,f][1,4]thiazepine CAS No. 13745-86-3

11-Chlorodibenzo[b,f][1,4]thiazepine

Cat. No.: B081272
CAS No.: 13745-86-3
M. Wt: 245.73 g/mol
InChI Key: ZFOZNNFYECYUQB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 11-Chlorodibenzo[b,f][1,4]thiazepine can be achieved through various synthetic routes. One common method involves the reaction of 2-nitro diphenyl sulphide with an aqueous solution of iron powder and ammonium chloride, followed by treatment with phenyl chloroformate . This method is advantageous due to its ambient conditions, excellent product yields, easy work-up procedure, and short reaction time . Industrial production methods often involve similar synthetic routes but are scaled up to meet production demands.

Chemical Reactions Analysis

11-Chlorodibenzo[b,f][1,4]thiazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iron powder, ammonium chloride, and phenyl chloroformate . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with phenyl chloroformate yields 2-(phenyl thio)-phenyl carbamate .

Properties

IUPAC Name

6-chlorobenzo[b][1,4]benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClNS/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOZNNFYECYUQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC3=CC=CC=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442155
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13745-86-3
Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13745-86-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-chloro-dibenzo[b,f][1,4]thiazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dibenzo[b,f][1,4]thiazepine, 11-chloro
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Record name 11-Chlorodibenzo[b,f][1,4]thiazepine
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Synthesis routes and methods I

Procedure details

A solution of dibenzo[b,f][1,4]thiazepin-11(10H)-one, prepared as described in the previous step, (14.6 g, 64 mmol) in phosphorus oxychloride (20 mL) was heated to reflux for 2 hours. The mixture was concentrated to provide the crude product which was used directly without further purification. ESI-MS (M+1): 246 calc. for C13H8ClNS 245.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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20 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 2 liter round-bottom flask equipped with a magnetic stirring bar and reflux condenser with a nitrogen inlet was charged with 115.0 g (0.506 mole) of dibenzo[b,f][1,4]thiazepine-11(10-H)one, phosphorous oxychloride 700 ml (7.5 moles) and N,N-dimethylaniline 38.0 g (0.313 mole). The grey suspension was heated to gentle refluxing using a heating mantle. After 6 hours of heating, the resulting amber solution was allowed to cool to room temperature (from about 18°-25°C.) and was analyzed by thin-layer chromatography (TLC) using silica gel plates, developed with ether-hexane (1:1) and detected with ultraviolet light. Analysis revealed the desired imino chloride, Rf =0.70, and an absence of starting lactam.
Quantity
115 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
ether-hexane
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
lactam
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-Chlorodibenzo[b,f][1,4]thiazepine
Reactant of Route 2
11-Chlorodibenzo[b,f][1,4]thiazepine

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